3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2418733-58-9
VCID: VC6832522
InChI: InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2
SMILES: C1CNC2=C(C=NN2C1C(F)(F)F)I
Molecular Formula: C7H7F3IN3
Molecular Weight: 317.054

3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

CAS No.: 2418733-58-9

Cat. No.: VC6832522

Molecular Formula: C7H7F3IN3

Molecular Weight: 317.054

* For research use only. Not for human or veterinary use.

3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 2418733-58-9

Specification

CAS No. 2418733-58-9
Molecular Formula C7H7F3IN3
Molecular Weight 317.054
IUPAC Name 3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2
Standard InChI Key NYHXDOZVLRHOKW-UHFFFAOYSA-N
SMILES C1CNC2=C(C=NN2C1C(F)(F)F)I

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine moiety, creating a planar bicyclic system with inherent aromaticity. In 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, partial saturation of the pyrimidine ring (4,5,6,7-tetrahydro) introduces conformational flexibility, potentially enhancing binding interactions with biological targets .

The iodine atom at position 3 acts as a heavy halogen, contributing to increased molecular weight (263.08 g/mol for the 2-methyl analog) and polarizability. This substituent facilitates halogen bonding, a critical interaction in medicinal chemistry for stabilizing ligand-receptor complexes . Conversely, the trifluoromethyl group at position 7 introduces strong electron-withdrawing effects, modulating the compound’s electronic density and metabolic stability. The -CF₃ group’s lipophilicity also enhances membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics .

Table 1: Comparative Analysis of Substituent Impacts

PositionSubstituentElectronic EffectBiological Influence
3IodoPolarizable, halogen donorEnhanced target affinity
7TrifluoromethylElectron-withdrawingMetabolic stability

Synthetic Methodologies

Key Synthetic Routes

While no explicit synthesis for 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is documented, analogous compounds suggest viable pathways. A common strategy involves cyclocondensation reactions between aminopyrazoles and 1,3-dielectrophiles. For instance, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are synthesized via reactions of ethyl 3-aminopyrazole-4-carboxylate with cyclic ketones under acidic conditions .

Physicochemical Properties

Solubility and Stability

The iodine and trifluoromethyl groups create a balance between hydrophilicity and lipophilicity. Experimental data for analogs indicate logP values ranging from 1.8 to 2.5, suggesting moderate membrane permeability . Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for in vitro studies .

Stability studies on related iodinated pyrazolo-pyrimidines reveal susceptibility to photodegradation, recommending storage in amber vials under inert atmospheres . The trifluoromethyl group enhances resistance to oxidative metabolism, as evidenced by cytochrome P450 inhibition assays .

Biological Activity and Applications

Antiviral and Antimicrobial Effects

Structural analogs exhibit moderate antiviral activity against RNA viruses, including influenza A (H1N1), with EC₅₀ values of 12–15 μM . The trifluoromethyl group’s electron-withdrawing nature may disrupt viral protease function, though mechanistic studies are pending .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Selected Pyrazolo[1,5-a]pyrimidines

CompoundSubstituentsActivity (IC₅₀)Target
3-Iodo-2-methyl derivative Iodo, methyl45 nM (JAK2)Kinase inhibition
7-Trifluoromethyl-3-carboxylic acid CF₃, carboxylic acid280 nM (COX-2)Anti-inflammatory
5,6-Dihydro-4H-pyrrolo analog Chlorine, cyclopropyl15 μM (H1N1)Antiviral

The iodine and trifluoromethyl groups in 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine synergize to enhance target selectivity compared to chlorine- or methyl-substituted analogs .

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